![molecular formula C7H19N3O2S B7556757 1-[2-Aminoethylsulfamoyl(methyl)amino]butane](/img/structure/B7556757.png)
1-[2-Aminoethylsulfamoyl(methyl)amino]butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Aminoethylsulfamoyl(methyl)amino]butane, also known as AEBSF, is a synthetic compound that has gained significant attention in scientific research due to its unique biochemical and physiological properties. AEBSF is a protease inhibitor that is commonly used in laboratory experiments to inhibit the activity of serine proteases.
Mechanism of Action
1-[2-Aminoethylsulfamoyl(methyl)amino]butane works by irreversibly binding to the active site of serine proteases, preventing them from catalyzing the hydrolysis of peptide bonds. This leads to the inhibition of protease activity and the prevention of protein degradation.
Biochemical and Physiological Effects:
1-[2-Aminoethylsulfamoyl(methyl)amino]butane has been shown to have a variety of biochemical and physiological effects. In addition to its protease inhibitory activity, 1-[2-Aminoethylsulfamoyl(methyl)amino]butane has been shown to inhibit the activity of phospholipase A2 and to have anti-inflammatory properties. 1-[2-Aminoethylsulfamoyl(methyl)amino]butane has also been shown to induce apoptosis in cancer cells and to inhibit the growth of certain tumors.
Advantages and Limitations for Lab Experiments
1-[2-Aminoethylsulfamoyl(methyl)amino]butane has several advantages as a protease inhibitor for laboratory experiments. It is stable, soluble, and easy to use. 1-[2-Aminoethylsulfamoyl(methyl)amino]butane is also relatively specific for serine proteases, making it a useful tool for studying the activity of these enzymes. However, 1-[2-Aminoethylsulfamoyl(methyl)amino]butane has some limitations, including its irreversible binding to proteases, which can make it difficult to control the level of inhibition. Additionally, 1-[2-Aminoethylsulfamoyl(methyl)amino]butane can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 1-[2-Aminoethylsulfamoyl(methyl)amino]butane. One area of interest is the development of more specific protease inhibitors that can target individual enzymes. Another area of interest is the use of 1-[2-Aminoethylsulfamoyl(methyl)amino]butane in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-[2-Aminoethylsulfamoyl(methyl)amino]butane and to identify any potential side effects or toxicity concerns.
Synthesis Methods
1-[2-Aminoethylsulfamoyl(methyl)amino]butane can be synthesized using a variety of methods. One common method involves the reaction of N-methyltaurine with 1,4-dibromobutane, followed by the addition of ethylenediamine to form the final product.
Scientific Research Applications
1-[2-Aminoethylsulfamoyl(methyl)amino]butane has been extensively used in scientific research as a protease inhibitor. It has been shown to inhibit the activity of a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin. 1-[2-Aminoethylsulfamoyl(methyl)amino]butane has also been used in the purification of proteins and the preparation of cell lysates for Western blot analysis.
properties
IUPAC Name |
1-[2-aminoethylsulfamoyl(methyl)amino]butane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19N3O2S/c1-3-4-7-10(2)13(11,12)9-6-5-8/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHHXEJJPLKDBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)NCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Aminoethylsulfamoyl(methyl)amino]butane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

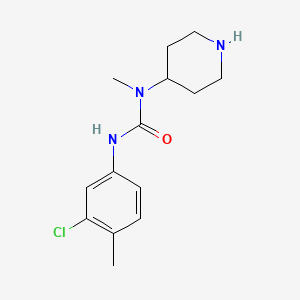

![N-[4-(benzyloxy)phenyl]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7556689.png)
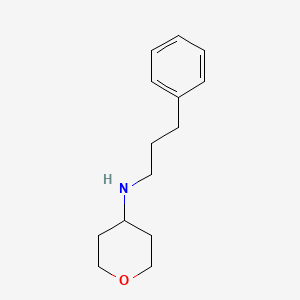

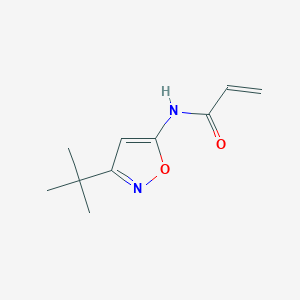
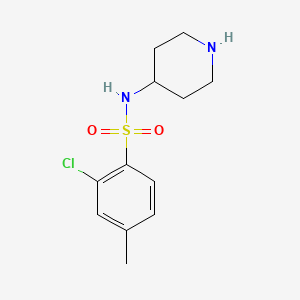
![N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-4-methoxy-N-methylbenzamide](/img/structure/B7556738.png)
![3-[(Oxan-4-ylamino)methyl]benzonitrile](/img/structure/B7556740.png)

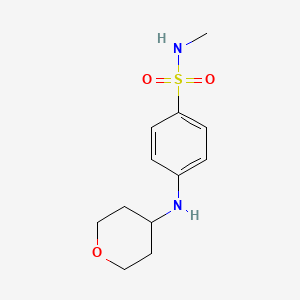
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid](/img/structure/B7556790.png)
![2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid](/img/structure/B7556797.png)
![2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid](/img/structure/B7556800.png)